
6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a morpholine-4-sulfonyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of quinoline derivatives with morpholine-4-sulfonyl chloride under basic conditions to introduce the sulfonyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the development of biochemical probes and as a potential therapeutic agent.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can involve binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary based on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Morpholine-4-sulfonyl)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- 4-(Morpholine-4-sulfonyl)-phenol
Uniqueness
6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H14N2O5S |
|---|---|
Poids moléculaire |
322.34 g/mol |
Nom IUPAC |
6-morpholin-4-ylsulfonylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O5S/c17-14(18)11-3-4-15-13-2-1-10(9-12(11)13)22(19,20)16-5-7-21-8-6-16/h1-4,9H,5-8H2,(H,17,18) |
Clé InChI |
ZOQAQPDRUOEOAG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC3=C(C=CN=C3C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



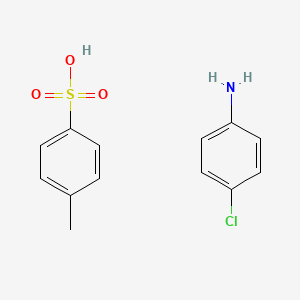
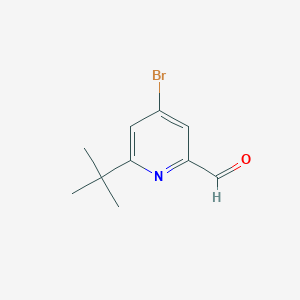
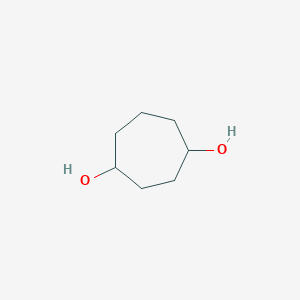

![butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
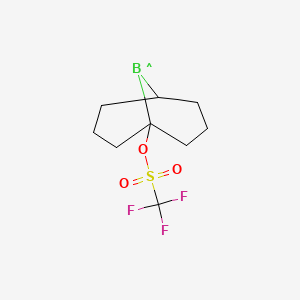
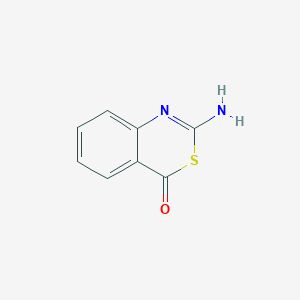
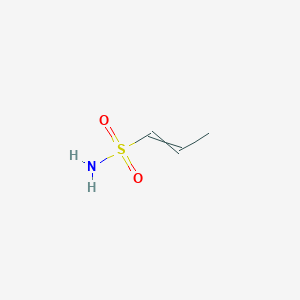
![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)




